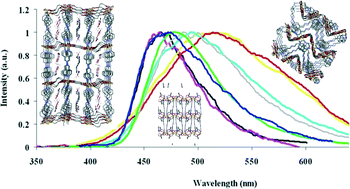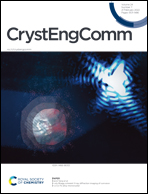Effect of π–π stacking interactions on the emission properties of cadmium metal–organic frameworks based on 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene†
CrystEngComm Pub Date: 2015-03-11 DOI: 10.1039/C5CE00010F
Abstract
Five multidimensional cadmium metal–organic frameworks based on the luminescent 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene linker and flexible dicarboxylate ligands have been synthesized by conventional routes. These MOFs show fascinating structures and display, in the solid state and at room temperature, intense and hypsochromic photoluminescence properties when packed as a 3D network and bathochromic photoluminescence properties when arranged as 2D networks, as compared to the emission properties of the free luminescent 4-bpdb ligand. DFT calculations have revealed the establishment of destabilizing π–π stacking interactions between pyridyl rings of neighbouring 4-bpdb aromatic linkers on the 3D networks synthesized, responsible for the unexpected hypsochromic emission. The absence of π–π stacking interactions in the 2D MOFs yields the expected bathochromic photoluminescence arising from metal coordination with the aromatic ligand.

Recommended Literature
- [1] Wettability of a PTFE surface by cationic–non-ionic surfactant mixtures in the presence of electrolytes
- [2] Structure and gelation mechanism of silk hydrogels†
- [3] Structural changes in nanoporous solids due to fluid adsorption: thermodynamic analysis and Monte Carlo simulations†
- [4] Tumor-targeting multi-shelled hollow nanospheres as drug loading platforms for imaging-guided combinational cancer therapy†
- [5] Spherical triboelectric nanogenerator integrated with power management module for harvesting multidirectional water wave energy†
- [6] Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?
- [7] Spin–spin coupling constants in homonuclear polynitrogen species†‡
- [8] Structure and properties of tough polyampholyte hydrogels: effects of a methyl group in the cationic monomer
- [9] Trapping the catalyst working state by amber-inspired hybrid material to reveal the cobalt nanostructure evolution in clean liquid fuel synthesis†
- [10] Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride†

Journal Name:CrystEngComm
research_products
-
CAS no.: 885522-51-0









